Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Descripción general

Descripción

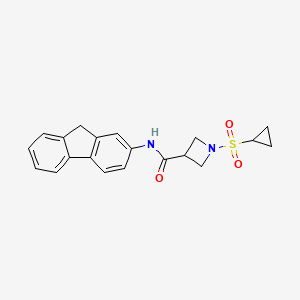

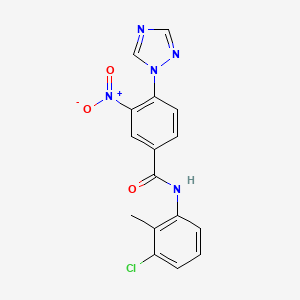

“Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate” is a research chemical with the CAS number 1103500-32-8 . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . The IUPAC name for this compound is methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with (Z)-2-(trifluoromethoxy)benzoyl chloride oxime . This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran at temperatures ranging from -10 to 35°C . After the reaction, the mixture is diluted with water, extracted with ethyl acetate, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether .Molecular Structure Analysis

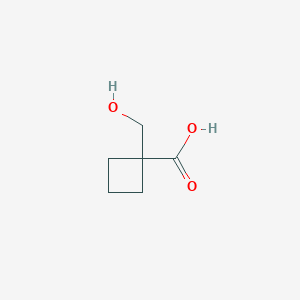

The molecular structure of this compound includes a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethoxy group at the 2-position . It also has a cyclopropyl group attached to the 5-position of the isoxazole ring . The carboxylate group is attached to the 4-position of the isoxazole ring .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is a (3+2) cycloaddition reaction . This reaction involves the addition of a dipole (nitrile oxide) to a dipolarophile (alkyne) to form the isoxazole ring .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with your compound, are widely used in the agrochemical industry . They are used to protect crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety found in your compound, is commonly found in many commercially available drugs . It is significant in the field of drug discovery, and there is a continuous effort to develop new eco-friendly synthetic strategies for isoxazole synthesis .

Synthesis of Biologically Active Compounds

The isoxazole moiety is used in the synthesis of biologically active compounds . It provides the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Propiedades

IUPAC Name |

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVEWNAYCVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)